

Application Note: High-Purity Isolation of Ac-Leu-NHMe via RP-HPLC

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Compound of Interest

Compound Name: *Ac-leu-nhme*

CAS No.: 32483-15-1

Cat. No.: B556392

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Abstract & Introduction

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a terminally blocked amino acid derivative extensively used as a thermodynamic model system for protein folding and solvation studies. By capping both the N-terminus (acetyl) and C-terminus (methylamide), the molecule eliminates zwitterionic charge effects, allowing researchers to isolate the intrinsic conformational properties of the peptide backbone (the Ramachandran angles

and

) and the hydrophobic Leucine side chain.

The Purification Challenge: Unlike standard peptides, **Ac-Leu-NHMe** is electrically neutral at physiological pH and lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine). This presents two specific challenges for purification:

- Detection: The molecule is invisible at the standard 280 nm UV wavelength.
- Retention: Its neutrality reduces the effectiveness of ion-exchange methods, making Reversed-Phase HPLC (RP-HPLC) the mandatory approach.

This protocol details a robust RP-HPLC methodology designed to achieve >98% purity, suitable for high-sensitivity thermodynamic measurements (e.g., differential scanning calorimetry or NMR).

Physicochemical Profile & Strategy[1][2]

Understanding the analyte is the first step to successful separation.

Property	Specification	Chromatographic Implication
Formula		Small molecule (Di-peptide mimic).
MW	186.25 g/mol	Requires small pore size column (e.g., 100 Å or 120 Å) for surface area interaction.
Hydrophobicity	Moderate (Leucine side chain)	Retains well on C18 stationary phases.
Charge	Neutral (Blocked termini)	pH of mobile phase affects silica stability and impurity ionization, not the analyte itself.
Chromophore	None > 250 nm	CRITICAL: Must detect at 210–220 nm (Peptide bond absorption).[1]

Experimental Logic (The "Why")

- **Column Selection (C18):** The Leucine side chain provides sufficient hydrophobicity for interaction with octadecylsilane ligands. A C8 column would likely result in elution too close to the void volume.
- **Mobile Phase Modifier (TFA):** Although **Ac-Leu-NHMe** is neutral, Trifluoroacetic acid (0.1%) is used to suppress the ionization of residual free amines (synthesis byproducts) and unreacted reagents, sharpening their peaks and improving resolution from the main product.
- **Gradient Slope:** As a small hydrophobic molecule, **Ac-Leu-NHMe** is sensitive to small changes in organic modifier concentration. A shallow gradient is required to separate it from closely related acetylated impurities.

Detailed Protocol

Equipment & Reagents

- HPLC System: Binary gradient pump, UV-Vis detector (capable of 214 nm), Fraction collector.
- Column: C18 Analytical (4.6 x 250 mm, 5 μ m, 100 Å) or Semi-Prep equivalent.
- Solvent A: HPLC-grade Water + 0.1% TFA.
- Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.
- Sample Solvent: 20% ACN in Water (matches initial gradient conditions to prevent precipitation).

Method Parameters[2][4][5]

Parameter	Setting	Rationale
Flow Rate	1.0 mL/min (Analytical)	Standard linear velocity for 4.6mm ID columns.
Temperature	25°C - 30°C	Ambient is acceptable; control ensures reproducibility.
Detection	UV 214 nm	Mandatory. 280 nm will yield a flat baseline.
Injection Vol	20 - 50 μ L	Depends on concentration; avoid overloading to prevent peak broadening.

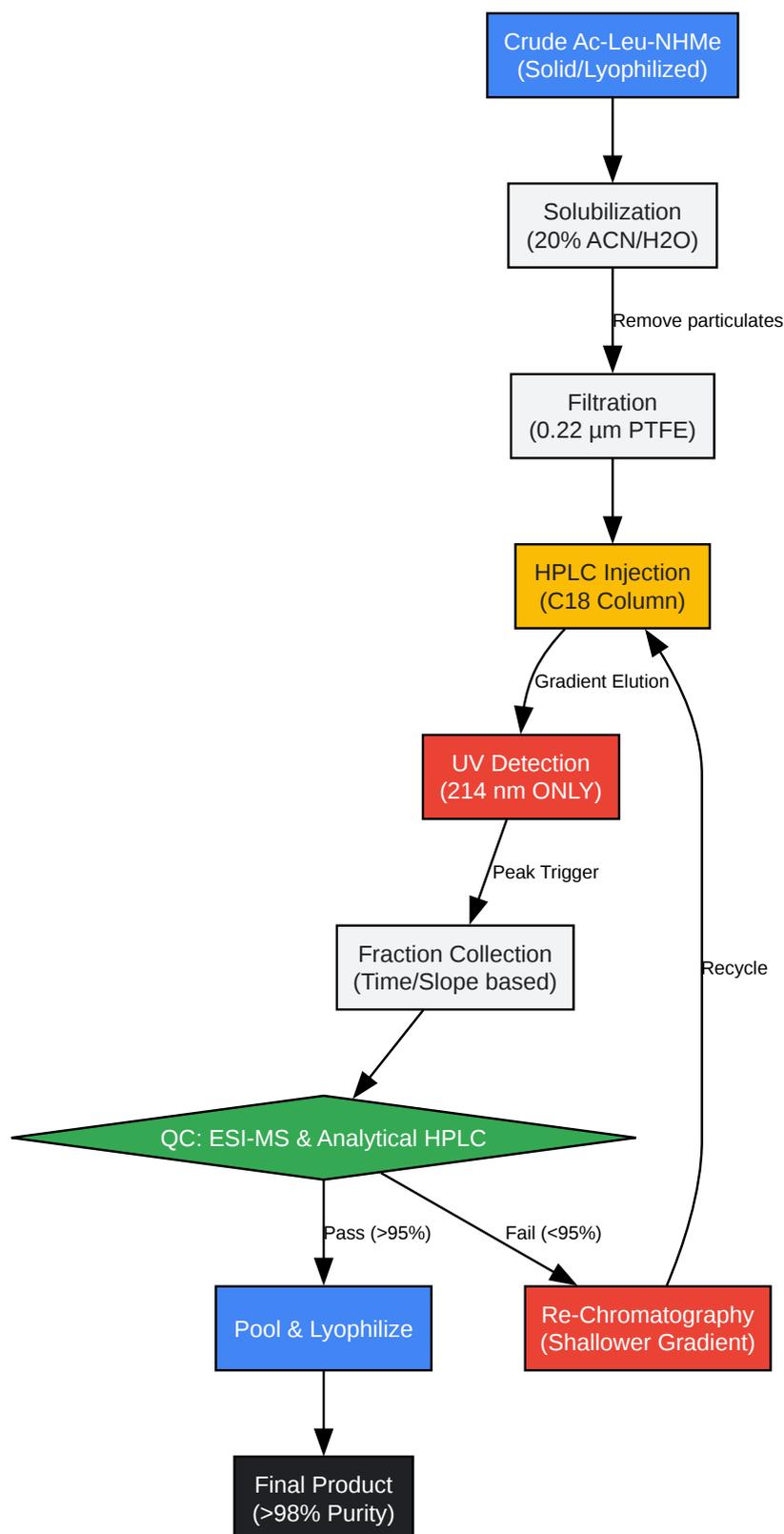
Gradient Program

Note: **Ac-Leu-NHMe** typically elutes between 25-40% ACN depending on the specific column carbon load.

Time (min)	% Solvent B	Event
0.0	5	Equilibration / Injection
2.0	5	Desalting / Void volume elution
20.0	60	Linear Gradient (Elution of Target)
22.0	95	Wash (Remove hydrophobic synthesis scavengers)
25.0	95	Hold Wash
25.1	5	Re-equilibration
35.0	5	End

Workflow Diagram

The following diagram illustrates the purification lifecycle, emphasizing the critical decision points for purity verification.



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Figure 1: Purification workflow for **Ac-Leu-NHMe**. Note the critical QC step to differentiate the target from acetylated truncated byproducts.

Troubleshooting & Validation

Common Issues

Symptom	Probable Cause	Corrective Action
No Peaks Visible	Wrong Wavelength	Ensure detector is set to 214 nm. The molecule is invisible at 254/280 nm.
Early Elution	Phase Collapse	If using 100% aqueous for long periods, C18 chains may collapse. Ensure at least 2-5% organic is present at start.
Split Peaks	Isomers	Synthesis may produce racemates (D/L). A slower gradient (0.5% B/min) may resolve diastereomers.
Ghost Peaks	Carryover	Hydrophobic blocked peptides can stick to injector seals. Use a needle wash with 50% MeOH.

Validation (Self-Validating the Protocol)

To confirm the isolated peak is **Ac-Leu-NHMe** and not a byproduct:

- Mass Spectrometry (ESI-MS):
 - Target Mass: 186.25 Da.
 - Look for
 - and

- Warning: If you see Mass 173, you likely have N-Acetyl-Leucine (missing the methylamide cap).
- NMR Spectroscopy:
 - Dissolve in
 - or
 - .
 - Verify the presence of the N-methyl doublet (approx 2.8 ppm) and the Acetyl singlet (approx 2.0 ppm). The integration ratio should be 1:1 (3H:3H).

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